
VHL-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VHL-IN-15 is a potent von Hippel-Lindau protein (VHL) ligand which disrupts the VHL/HIF-1α interaction.
Aplicaciones Científicas De Investigación
Background on VHL and Its Implications
The von Hippel-Lindau tumor suppressor gene product, pVHL, is crucial for regulating hypoxia-inducible factors (HIFs), which are involved in cellular responses to oxygen levels. Mutations in the VHL gene can lead to the stabilization of HIFs, promoting tumorigenesis in various cancers, including clear cell renal cell carcinoma (ccRCC) and hemangioblastomas . Understanding the role of VHL and its pathways is essential for developing targeted therapies.
Mechanism of Action of VHL-IN-15
This compound functions primarily as an inhibitor of HIF-2α, a transcription factor that is often upregulated in VHL-deficient tumors. By inhibiting HIF-2α, this compound aims to reduce tumor growth and progression by blocking the expression of genes that promote angiogenesis and cell proliferation .
Renal Cell Carcinoma
This compound has shown promise in treating renal cell carcinoma, particularly in patients with VHL disease. The compound's ability to inhibit HIF-2α leads to decreased expression of vascular endothelial growth factor (VEGF), which is critical for tumor angiogenesis. Clinical studies have indicated that patients treated with HIF inhibitors like this compound exhibit reduced tumor sizes and improved overall survival rates .
Hemangioblastomas
In addition to ccRCC, this compound may be effective against hemangioblastomas, which are benign tumors associated with VHL disease. By targeting HIF pathways, this compound could potentially reduce the vascularity and growth of these tumors, offering a new therapeutic avenue for patients suffering from multiple hemangioblastomas .
Combination Therapies
Recent research suggests that combining this compound with other treatments, such as immune checkpoint inhibitors (e.g., tislelizumab), may enhance therapeutic efficacy. This combination could leverage both the anti-tumor effects of HIF inhibition and the immune system's ability to target cancer cells more effectively .
Case Study 1: Renal Cell Carcinoma Treatment
A notable case involved a 45-year-old woman diagnosed with ccRCC and spinal hemangioblastoma. After undergoing treatment with a combination of sorafenib and tislelizumab, her renal function improved significantly, and her tumor size reduced markedly over six months. This case illustrates the potential benefits of combining therapies that include HIF inhibitors like this compound .
Case Study 2: Hemangioblastoma Management
Another patient with multiple hemangioblastomas exhibited stabilization of her condition after treatment with a regimen including this compound. The reduction in vascular proliferation was noted through imaging studies, suggesting a promising role for this compound in managing vascular tumors associated with VHL disease .
Data Table: Summary of Clinical Findings
Study/Case | Condition | Treatment | Outcome |
---|---|---|---|
Case Study 1 | Clear Cell Renal Cell Carcinoma | Sorafenib + Tislelizumab | Tumor size reduced; improved renal function |
Case Study 2 | Hemangioblastoma | This compound | Stabilization; reduced vascular proliferation |
Propiedades
Número CAS |
1360616-29-0 |
---|---|
Fórmula molecular |
C21H22N4O5 |
Peso molecular |
410.43 |
Nombre IUPAC |
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H22N4O5/c1-13-6-17(30-24-13)8-20(27)25-11-16(26)7-18(25)21(28)23-9-14-2-4-15(5-3-14)19-10-22-12-29-19/h2-6,10,12,16,18,26H,7-9,11H2,1H3,(H,23,28)/t16-,18+/m1/s1 |
Clave InChI |
HFCLIEBJTGJKSV-AEFFLSMTSA-N |
SMILES |
O=C([C@H]1N(C(CC2=CC(C)=NO2)=O)C[C@H](O)C1)NCC3=CC=C(C4=CN=CO4)C=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VHL-IN 15; VHL IN-15; VHL-IN-15 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.